molecular formula C14H14O3 B15215531 (E)-But-2-en-1-yl 2H-chromene-3-carboxylate

(E)-But-2-en-1-yl 2H-chromene-3-carboxylate

Cat. No.: B15215531
M. Wt: 230.26 g/mol
InChI Key: UBKJIOKOGLSDQP-NSCUHMNNSA-N
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Description

(E)-But-2-en-1-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocyclic compounds. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-But-2-en-1-yl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with (E)-But-2-en-1-ol under esterification conditions. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for chromene derivatives often involve green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as solvents are commonly employed .

Chemical Reactions Analysis

Types of Reactions

(E)-But-2-en-1-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can have different biological and chemical properties .

Scientific Research Applications

(E)-But-2-en-1-yl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in dyes and pigments

Mechanism of Action

The mechanism of action of (E)-But-2-en-1-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group and the (E)-configuration of the but-2-en-1-yl moiety. This configuration can influence the compound’s reactivity and biological activity, making it distinct from other chromene derivatives .

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

[(E)-but-2-enyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C14H14O3/c1-2-3-8-16-14(15)12-9-11-6-4-5-7-13(11)17-10-12/h2-7,9H,8,10H2,1H3/b3-2+

InChI Key

UBKJIOKOGLSDQP-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC(=O)C1=CC2=CC=CC=C2OC1

Canonical SMILES

CC=CCOC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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